An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxycoumarin
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxycoumarin
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dihydroxycoumarin (CAS No: 30992-75-7), a significant heterocyclic compound with potential applications in drug discovery and organic synthesis. While 4,6-dihydroxycoumarin is a valuable synthetic intermediate, a thorough characterization of its physicochemical properties is not extensively documented in publicly available literature. This guide consolidates the known information and presents a detailed framework for the experimental determination of its key characteristics. We delve into the structural attributes, solubility, acidity, and spectral properties of 4,6-dihydroxycoumarin, offering both established data and robust experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and broader application of this promising molecule.
Introduction: The Significance of 4,6-Dihydroxycoumarin
Coumarins and their derivatives represent a diverse class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in the scientific community.[1] These compounds are recognized for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1][2] 4,6-Dihydroxycoumarin, a specific dihydroxy-substituted coumarin, serves as a crucial building block in the synthesis of more complex bioactive molecules, such as isocoumarins and furochromenes.[3] Its utility as a precursor in the development of novel therapeutic agents underscores the importance of a comprehensive understanding of its fundamental physicochemical properties.
Recent advancements have also highlighted the potential for sustainable production of 4,6-dihydroxycoumarin through biosynthetic pathways in microorganisms like Escherichia coli.[4][5][6] This development opens new avenues for its large-scale production and application, further emphasizing the need for its thorough characterization. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of its structural and chemical properties.
Molecular Structure and Properties
The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. Here, we outline the fundamental molecular properties of 4,6-dihydroxycoumarin.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | [3][7] |
| Molecular Weight | 178.14 g/mol | [3][7] |
| IUPAC Name | 4,6-dihydroxy-2H-chromen-2-one | - |
| CAS Number | 30992-75-7 | [3][7] |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2O | - |
Below is a diagram illustrating the chemical structure of 4,6-dihydroxycoumarin.
Caption: Chemical structure of 4,6-dihydroxycoumarin.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental and industrial settings.
Melting Point
The melting point is a key indicator of a compound's purity and is essential for its characterization.
| Property | Value | Source |
| Melting Point | 268-270 °C | [3] |
Solubility Profile
Expected Solubility:
Based on its structure, which includes two polar hydroxyl groups and a moderately polar coumarin core, 4,6-dihydroxycoumarin is expected to be:
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Sparingly soluble in water: The hydroxyl groups can form hydrogen bonds with water, but the larger hydrophobic aromatic core will limit its solubility.
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Soluble in polar organic solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be good solvents due to their ability to engage in hydrogen bonding and solvate the coumarin ring system.
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Insoluble in nonpolar organic solvents: Solvents such as hexane and toluene are unlikely to dissolve 4,6-dihydroxycoumarin effectively.
Experimental Protocol for Solubility Determination:
The following protocol outlines a standard method for determining the solubility of an organic compound.[4][7]
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Preparation: Add a precisely weighed amount of 4,6-dihydroxycoumarin (e.g., 10 mg) to a series of vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, hexane).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Observation and Quantification:
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Qualitative: Visually inspect the vials for any undissolved solid.
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Quantitative: If undissolved solid is present, centrifuge the suspension and carefully remove an aliquot of the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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The workflow for this experimental determination is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Acidity and pKa
The acidic nature of the hydroxyl groups in 4,6-dihydroxycoumarin is a key chemical property that influences its reactivity, solubility in aqueous solutions of different pH, and its behavior in biological systems. The acid dissociation constant (pKa) is a quantitative measure of this acidity.
Expected Acidity:
The two hydroxyl groups on the coumarin ring will have different pKa values. The 4-hydroxyl group is part of an enolic system and is generally more acidic than a typical phenolic hydroxyl group. The 6-hydroxyl group is a phenolic hydroxyl group. Therefore, two distinct pKa values are expected for 4,6-dihydroxycoumarin.
Experimental Protocol for pKa Determination via Potentiometric Titration:
Potentiometric titration is a reliable method for determining the pKa of a compound.[8][9]
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Sample Preparation: Dissolve a known amount of 4,6-dihydroxycoumarin in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 1 mM.
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Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
The logical flow of this determination is depicted below.
Sources
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- 3. Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. benthamopen.com [benthamopen.com]
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